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Compound of Interest

Compound Name: VU590

Cat. No.: B1229690

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of VU590, a potent small-molecule inhibitor of
the inward rectifier potassium (Kir) channels, Kirl.1 (also known as ROMK) and Kir7.1. This
document details its molecular structure, physicochemical and pharmacological properties,
mechanism of action, and the experimental protocols utilized in its characterization.

Molecular Structure and Physicochemical
Properties

VU590, with the IUPAC name 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-
diazacyclopentadecane, was one of the first publicly disclosed small-molecule inhibitors of the
Kirl.1 channel. Its discovery through high-throughput screening marked a significant step in the
development of tool compounds for studying the physiological roles of Kir channels.

The molecular structure of VU590 is characterized by a central 15-membered diazacrown ether
ring, symmetrically substituted with two 4-nitrobenzyl groups. This structure is crucial for its
inhibitory activity.
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Property Value
7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-

IUPAC Name _
diazacyclopentadecane

Molecular Formula C24H32N407

Molecular Weight 488.53 g/mol

CAS Number 313505-85-0

Appearance Solid

Pharmacological Properties

VU590 is a potent inhibitor of the renal outer medullary potassium (ROMK) channel, Kirl.1,
with sub-micromolar affinity. It also exhibits inhibitory activity against Kir7.1, albeit with lower
potency. Notably, VU590 shows selectivity over other Kir channels such as Kir2.1 and Kir4.1.

Target ICso0 Value Reference
Kirl.1 (ROMK) ~0.2 UM - 290 nM [1][2]

Kir7.1 ~8 UM [1][2]

Kir2.1 No significant effect [1]

Kir4.1 No significant effect [1]

Mechanism of Action

VU590 acts as a pore blocker of Kirl.1 and Kir7.1 channels.[1] Its binding site is located within
the intracellular pore of the channel, and its inhibitory action is both voltage- and potassium-
dependent.[1] This suggests that VU590 enters the pore from the cytoplasmic side and
physically occludes the ion conduction pathway.

Molecular Determinants of VU590 Binding

Mutagenesis studies have identified key amino acid residues within the channel pore that are
critical for VU590's inhibitory activity.
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e In Kirl.1, asparagine 171 (N171) is a crucial residue for high-affinity block by VU590.[1]
Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate,
dramatically reduces the inhibitory potency of VU590.[1]

e In Kir7.1, the binding mode of VU590 differs. While it also binds within the pore, interactions
with residues equivalent to N171 in Kirl.1 are different. In Kir7.1, the presence of a
negatively charged residue at the equivalent position enhances the block by VU590.[1]

Kirl.1 Channel

Enters from cytoplasm interacts with facilitates binding and
VU590 P Channel Pore P N171 Residue > lon Flow Blocked

Click to download full resolution via product page
Inhibition of Kirl.1 by VU590.

Experimental Protocols

The characterization of VU590 has relied on a combination of electrophysiological, molecular
biology, and computational techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through Kir channels in the presence and
absence of VU590 to determine its inhibitory potency.

Methodology:

o Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and
transiently transfected with the cDNA encoding the Kir channel of interest (e.g., Kirl.1 or
Kir7.1).

» Electrophysiological Recording:
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o Pipette Solution (Intracellular): Compositions may vary but a typical solution contains (in
mM): 150 KCI, 2 MgClz, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.4 with KOH.

o Bath Solution (Extracellular): A standard solution contains (in mM): 150 KCl, 2 CaClz, 1
MgClz, and 10 HEPES, with the pH adjusted to 7.4 with KOH.

o Voltage Protocol: Cells are typically held at a holding potential of 0 mV. Voltage ramps
from -100 mV to +100 mV over 1 second are applied to elicit inward and outward currents.

o Data Analysis: The current amplitudes in the presence of varying concentrations of VU590
are measured and compared to the control currents to calculate the percentage of inhibition.
ICso0 values are determined by fitting the concentration-response data to a Hill equation.

Site-Directed Mutagenesis

This method is employed to identify the specific amino acid residues involved in the binding of
VU590.

Methodology:

e Primer Design: Mutagenic primers are designed to introduce a specific amino acid
substitution at the desired position (e.g., N171 in Kirl.1).

o PCR Amplification: The plasmid containing the wild-type Kir channel cDNA is used as a
template for PCR with the mutagenic primers.

o Template Digestion: The parental, non-mutated DNA is digested using the Dpnl enzyme,
which specifically targets methylated DNA.

o Transformation: The mutated plasmids are transformed into competent E. coli for
amplification.

e Sequence Verification: The presence of the desired mutation is confirmed by DNA
sequencing.

e Functional Analysis: The mutated channels are then expressed in a suitable cell line (e.qg.,
HEK-293 cells) and their sensitivity to VU590 is assessed using patch-clamp
electrophysiology as described above.
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Experimental workflow for VU590 characterization.

Molecular Modeling and Docking

Computational methods are utilized to predict and visualize the binding mode of VU590 within

the pore of Kir channels.

Methodology:

+ Homology Modeling: A three-dimensional model of the Kir channel is generated based on the

crystal structure of a related potassium channel.
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e Ligand Preparation: The 3D structure of VU590 is generated and its low-energy
conformations are calculated.

e Molecular Docking: Docking simulations are performed to predict the most favorable binding
poses of VU590 within the channel pore.

e Analysis: The predicted binding poses are analyzed to identify key interactions between
VU590 and specific amino acid residues of the channel, which can then be validated
experimentally through site-directed mutagenesis.

Applications in Research

VU590 serves as a valuable pharmacological tool for investigating the physiological and
pathological roles of Kirl.1 and Kir7.1 channels. Its use has contributed to understanding the
function of these channels in processes such as renal salt transport, myometrial contractility,
and melanocortin signaling.[1] However, its dual activity on both Kirl.1 and Kir7.1 necessitates
careful interpretation of experimental results. The development of more selective inhibitors,
such as VU591 for Kirl.1, has been a subsequent step in advancing research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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